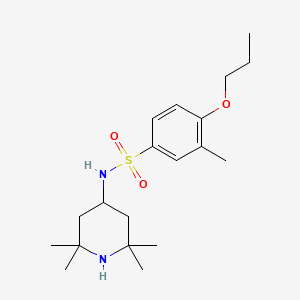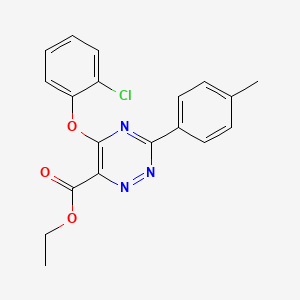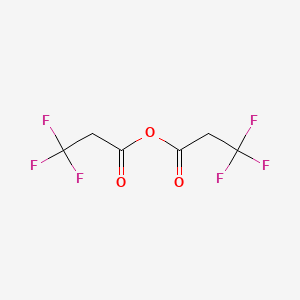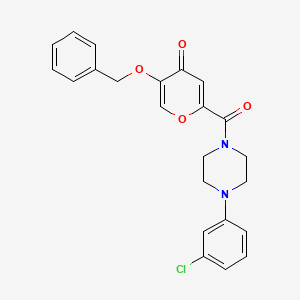![molecular formula C16H18FN3O3S B3001931 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine CAS No. 869075-57-0](/img/structure/B3001931.png)
1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine is a compound that appears to be related to guanidino compounds, which are known for their various biological activities and applications in chemical synthesis. The structure of the compound suggests the presence of a guanidine functional group, a fluorophenyl group, and a methoxyphenyl group. This indicates potential reactivity and interaction with various biological systems or use in chemical synthesis.
Synthesis Analysis
The synthesis of guanidinium-functionalized compounds can be achieved through an activated fluorophenyl-amine reaction, as demonstrated in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes . This method provides precise control over the cation functionality and avoids harmful side reactions. It also allows for the direct incorporation of guanidinium into stable phenyl rings, which could be relevant for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of guanidino compounds is critical for their function and reactivity. The presence of a fluorophenyl group in the compound suggests that it could participate in reactions typical of aromatic fluorine compounds, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the fluorine atom. The guanidine functional group is known for its basicity and ability to form multiple hydrogen bonds, which could influence the compound's interaction with biological molecules or its behavior in chemical reactions .
Chemical Reactions Analysis
Guanidino compounds can be derivatized to form fluorophors, as described in the fluorometric determination of guanidino compounds . This involves a condensation reaction with a fluorogenic reagent in an alkaline solution. Such reactions are important for the detection and analysis of guanidino compounds in various samples, including biological fluids. The specific chemical reactions of this compound would depend on its exact structure and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidino compounds can be analyzed using techniques such as reversed-phase ion-pair high-performance liquid chromatography (HPLC) . This method allows for the separation and quantification of guanidino compounds, which can be useful in understanding their behavior in biological systems or in reaction mixtures. The fluorophenyl group's influence on the compound's properties, such as its hydrophobicity and electronic characteristics, would be an important aspect of such an analysis.
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with . Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action of this compound .
将来の方向性
The future directions for this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and evaluating its efficacy and safety in preclinical and clinical trials . If it’s intended to be used for other purposes, future research could focus on optimizing its properties for those specific applications .
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-23-15-5-3-2-4-12(15)10-11-19-16(18)20-24(21,22)14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBPRENTQXUXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3001848.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3001852.png)


![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B3001857.png)
![1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B3001858.png)
![2-((1-(3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3001860.png)
![4-[benzyl(methyl)amino]-6-methyl-N-[4-(methylsulfanyl)benzyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001863.png)

![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3001865.png)
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3001866.png)

![1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B3001871.png)